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molecular formula C7H10OS B8460679 2-Methoxymethyl-3-methyl-thiophene

2-Methoxymethyl-3-methyl-thiophene

Cat. No. B8460679
M. Wt: 142.22 g/mol
InChI Key: LISPYVNLSNDYDM-UHFFFAOYSA-N
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Patent
US08163778B2

Procedure details

To a solution of 7.3 g (3-methyl-thiophen-2-yl)-methanol in 65 ml tetrahydrofuran was added 2.73 g sodium hydride 55% in oil and the mixture was stirred at room temperature for 1 h. To ethe resulting mixture was added 4.3 ml iodomethane and the mixture was stirred at room temperature for 18 h. The reaction mixture was partitioned between aqueous potassium hydrogensulfate and ethyl acetate. The phases were separated and the organic phase was washed with water and brine dried over magnesium sulfate dehydrate and purified by distillation (13 mBar 160° C.) to yield 6.5 g of the title compound as light brown oil.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[CH2:7][OH:8].[H-].[Na+].I[CH3:12]>O1CCCC1>[CH3:12][O:8][CH2:7][C:3]1[S:4][CH:5]=[CH:6][C:2]=1[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
CC1=C(SC=C1)CO
Name
Quantity
2.73 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
65 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.3 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between aqueous potassium hydrogensulfate and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate dehydrate
DISTILLATION
Type
DISTILLATION
Details
purified by distillation (13 mBar 160° C.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCC=1SC=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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